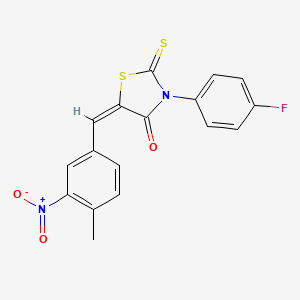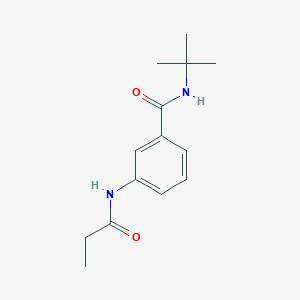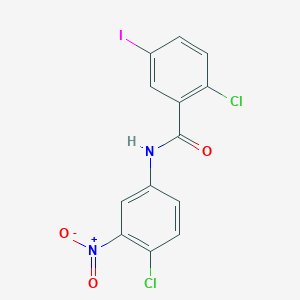![molecular formula C23H23ClN2O4S2 B3699662 N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3699662.png)
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
Overview
Description
Typically, compounds like this one are organic molecules that contain a variety of functional groups. These could include chloro groups, methoxy groups, sulfonyl groups, and phenyl rings . The exact properties of the compound would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a chloro group might be introduced through a substitution reaction, while a methoxy group could be added through an etherification reaction .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the chloro group might make it a good electrophile, while the sulfonyl group could potentially act as a leaving group in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-30-22-13-12-19(14-21(22)24)26(32(2,28)29)15-23(27)25-18-10-8-17(9-11-18)16-31-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQABBXQPGAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3699579.png)
![N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3699580.png)

![5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B3699612.png)
![(E)-N-[2-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3699617.png)

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3699628.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3699630.png)
![N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3699641.png)

![ethyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3699654.png)
![2-(4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B3699656.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B3699657.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B3699667.png)
